molecular formula C6H12N2O2 B1384852 Tetrahydro-2H-pyran-4-carbohydrazide CAS No. 59293-18-4

Tetrahydro-2H-pyran-4-carbohydrazide

Cat. No. B1384852
CAS RN: 59293-18-4
M. Wt: 144.17 g/mol
InChI Key: UBBSHXCLOFHQHW-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-carbohydrazide is a heterocyclic organic compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17 . It is a solid substance that is stable under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O2/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9) . This compound contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 N hydrazine, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 144.17 and is stable under normal conditions . It should be stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Reaction Mechanisms :

    • Norris and Leeman (2008) developed a new variant of the Migita reaction for carbon−sulfur bond formation, which is used in the manufacture of a derivative of Tetrahydro-2H-pyran-4-carbohydrazide (Norris & Leeman, 2008).
    • Álvarez-Aular et al. (2018) conducted experimental and DFT studies on the kinetics and mechanism of the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes in the gas-phase (Álvarez-Aular et al., 2018).
  • Pharmacological Applications :

    • Dietrich et al. (2008) explored a novel platinum compound, 2-(4-(Tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), which shows potential in overcoming cisplatin resistance and inducing apoptosis through mechanisms different from cisplatin (Dietrich et al., 2008).
    • Shareef et al. (2019) designed and synthesized new carbohydrazide hybrids showing significant antimicrobial activity and potential as antifungal drugs (Shareef et al., 2019).
  • Material Science and Organic Chemistry :

    • Scoccia et al. (2017) described a diastereoselective synthesis of activated tetrahydro-2H-pyrans, which are easily derivatizable for generating complex molecules (Scoccia et al., 2017).
    • Brisbois et al. (1997) reported a synthesis method for tetrahydro-2-(2-propynyloxy)-2H-pyran, illustrating key chemical reactions and advanced NMR phenomena (Brisbois et al., 1997).
  • Computational and Theoretical Studies :

    • Günay et al. (2015) conducted a theoretical investigation of N-Methyl-N'-(4-nitrobenzylidene) pyrazine-2-carbohydrazide, analyzing its molecular structure and electronic properties (Günay et al., 2015).

Safety and Hazards

Tetrahydro-2H-pyran-4-carbohydrazide is stable under normal conditions . Exposure to moist air or water can lead to hazardous conditions . Incompatible products include water, strong oxidizing agents, strong bases, and amines . Hazardous decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .

properties

IUPAC Name

oxane-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)5-1-3-10-4-2-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSHXCLOFHQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650969
Record name Oxane-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59293-18-4
Record name Oxane-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-4-carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a round-bottom flask was added a solution of methyl tetrahydro-2H-pyran-4-carboxylate (compound 137.1, 5.00 g, 31.2 mmol, 1.00 equiv, 90%) in methanol (50 mL). Hydrazine hydrate (5.20 g, 83.2 mmol, 3.00 equiv) was added and the resulting mixture was stiffed overnight at 40° C. in an oil bath. After cooling to ambient temperature, the mixture was concentrated in vacuo to yield 4.00 g (80%) of tetrahydro-2H-pyran-4-carbohydrazide as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl tetrahydro-2H-pyran-4-carboxylate (1.44 g, 10.0 mmol) in methanol (50 mL) was stirred at 50° C. To the reaction mixture, hydrazine.monohydrate (0.675 g) was added, followed by stirring at the same temperature for 2 hours, after completion of the reaction, the reaction mixture was concentrated and diluted with methylene chloride, the solution was then washed with saturated sodium bicarbonate aqueous solution and saturated brine, and the organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure to afford 952 mg of the title compound (yield 66.1%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
0.675 g
Type
reactant
Reaction Step Three
Yield
66.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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